molecular formula C15H12ClN3O3S2 B12148767 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide

2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide

Cat. No.: B12148767
M. Wt: 381.9 g/mol
InChI Key: OOOYRTXVWXVAND-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide is a complex organic compound that features a thiazolidine ring, a thiazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base to form an intermediate. This intermediate is then reacted with thiazole-2-yl-acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C15H12ClN3O3S2

Molecular Weight

381.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12ClN3O3S2/c16-10-3-1-9(2-4-10)8-19-13(21)11(24-15(19)22)7-12(20)18-14-17-5-6-23-14/h1-6,11H,7-8H2,(H,17,18,20)

InChI Key

OOOYRTXVWXVAND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(SC2=O)CC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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